An In-Depth Technical Guide to the Chemical Properties of S-methyldithiocarbazate (SMDTC)
An In-Depth Technical Guide to the Chemical Properties of S-methyldithiocarbazate (SMDTC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-methyldithiocarbazate (SMDTC), with the chemical formula C₂H₆N₂S₂, is a versatile precursor in synthetic chemistry, particularly in the development of Schiff bases and their metal complexes. These derivatives have garnered significant interest in medicinal and materials science due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of SMDTC, detailed experimental protocols for its synthesis and derivatization, and a summary of its key characterization data.
Chemical Properties of S-methyldithiocarbazate (SMDTC)
The chemical behavior of SMDTC is dictated by the presence of multiple functional groups: the amine (-NH₂), the thioamide (-C(=S)NH-), and the S-methyl (-SCH₃) moieties. This unique combination allows for a variety of chemical transformations, most notably the condensation reaction of the primary amine with aldehydes and ketones to form Schiff bases.
Physical Properties
A summary of the key physical properties of SMDTC is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₂S₂ | [2] |
| Molecular Weight | 122.22 g/mol | [2] |
| Appearance | Liquid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO, DMF, acetone, and chloroform at room temperature.[3] | [3] |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of SMDTC and its derivatives. Key spectroscopic data are summarized in Table 2.
| Spectroscopic Technique | Key Features and Assignments | Reference |
| ¹H NMR | The proton NMR spectrum of SMDTC Schiff bases typically shows a characteristic singlet for the S-CH₃ protons. The chemical shift of the N-H proton of the dithiocarbazate moiety is also a key diagnostic signal. | |
| ¹³C NMR | The carbon NMR spectrum of SMDTC derivatives is characterized by a downfield signal for the C=S carbon, confirming the thione tautomeric form in solution. | [3] |
| IR Spectroscopy | The infrared spectrum of SMDTC Schiff bases displays characteristic bands for the N-H, C=N (imine), N-N, and C=S stretching vibrations. The disappearance of the N-H stretching band upon complexation with metal ions indicates deprotonation. | [3] |
| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of SMDTC and its derivatives. |
Crystallographic Data
The solid-state structure of SMDTC derivatives, particularly their Schiff bases and metal complexes, has been extensively studied using X-ray crystallography. These studies reveal important information about bond lengths, bond angles, and intermolecular interactions. A representative example of crystallographic data for a Schiff base derived from S-methyldithiocarbazate is presented in Table 3.
| Parameter | Value | Reference |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 | [4] |
| Unit Cell Dimensions | a = 6.8540(2) Å, b = 8.3022(2) Å, c = 11.5243(4) Å, α = 79.8186(13)°, β = 90.5224(14)°, γ = 72.1362(13)° | [4] |
| Key Structural Feature | The molecule exists in the thione form. | [4] |
Experimental Protocols
Synthesis of S-methyldithiocarbazate (SMDTC)
The synthesis of SMDTC is typically achieved through a two-step process involving the reaction of hydrazine with carbon disulfide to form a dithiocarbazate salt, followed by methylation.
Materials:
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Methyl iodide
-
Ethanol
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in an ice bath.
-
Hydrazine hydrate is added to the cooled solution.
-
Carbon disulfide is added dropwise to the stirred reaction mixture while maintaining a low temperature. A yellow oil, potassium dithiocarbazate, will separate.
-
Methyl iodide is then added in batches to the reaction mixture.
-
The reaction is allowed to proceed for several hours.
-
The resulting S-methyldithiocarbazate is collected and can be recrystallized from ethanol.
Synthesis of a Schiff Base from SMDTC
A general procedure for the synthesis of a Schiff base from SMDTC and an aldehyde or ketone is as follows:
Materials:
-
S-methyldithiocarbazate (SMDTC)
-
An appropriate aldehyde or ketone
-
Absolute ethanol
Procedure:
-
SMDTC is dissolved in hot absolute ethanol.
-
An equimolar amount of the aldehyde or ketone, also dissolved in absolute ethanol, is added to the SMDTC solution.
-
The reaction mixture is refluxed for a specified period.
-
Upon cooling, the Schiff base product precipitates out of the solution.
-
The precipitate is filtered, washed with cold ethanol, and dried.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis of an S-methyldithiocarbazate Schiff base and its subsequent metal complex, followed by comprehensive characterization.
Caption: Synthesis and characterization workflow for SMDTC derivatives.
Stability and Reactivity
The primary reactivity of SMDTC lies in the nucleophilic nature of its terminal amine group, which readily undergoes condensation with carbonyl compounds. The resulting Schiff bases are often stable, crystalline solids. The dithiocarbazate moiety can exist in thione-thiol tautomeric forms, with the thione form generally being more stable.
Conclusion
S-methyldithiocarbazate is a fundamentally important building block in the synthesis of a diverse range of Schiff bases and their metal complexes. Its chemical properties, characterized by the interplay of its amine, thioamide, and S-methyl groups, allow for straightforward derivatization. The resulting compounds exhibit a wide array of interesting biological activities, making SMDTC a molecule of significant interest for researchers in drug discovery and development. This guide provides a foundational understanding of its key chemical characteristics and the experimental approaches for its utilization in further research.
References
- 1. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of Schiff Base Derived from S-Methyldithiocarbazate and Methylisatin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
